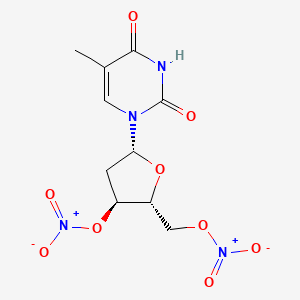
Thymidine-3',5'-dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine-3’,5’-dinitrate is a nitrated derivative of thymidine, a pyrimidine deoxynucleoside. Thymidine itself is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA. The nitration at the 3’ and 5’ positions introduces unique chemical properties to the molecule, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-3’,5’-dinitrate typically involves the nitration of thymidine. This process can be achieved by treating thymidine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure selective nitration at the 3’ and 5’ positions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the process likely involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Thymidine-3’,5’-dinitrate can undergo various chemical reactions, including:
Oxidation: The nitrated groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino-thymidine derivatives.
Substitution: Formation of various substituted thymidine derivatives depending on the nucleophile used.
Scientific Research Applications
Thymidine-3’,5’-dinitrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Industry: Utilized in the production of labeled nucleotides for research purposes
Mechanism of Action
The mechanism of action of Thymidine-3’,5’-dinitrate involves its incorporation into DNA during replicationThe molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Thymidine: The parent compound, lacking the nitrated groups.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used in DNA synthesis studies.
5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog used for tagging DNA synthesis
Uniqueness: Thymidine-3’,5’-dinitrate is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and biological activity compared to other thymidine analogs. This makes it a valuable tool in specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C10H12N4O9 |
|---|---|
Molecular Weight |
332.22 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(nitrooxymethyl)oxolan-3-yl] nitrate |
InChI |
InChI=1S/C10H12N4O9/c1-5-3-12(10(16)11-9(5)15)8-2-6(23-14(19)20)7(22-8)4-21-13(17)18/h3,6-8H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 |
InChI Key |
GJQPUXKRIHAHJH-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[N+](=O)[O-])O[N+](=O)[O-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
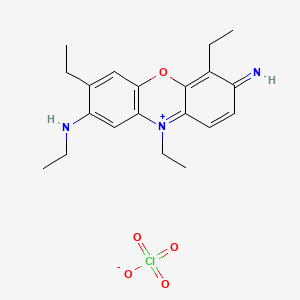
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
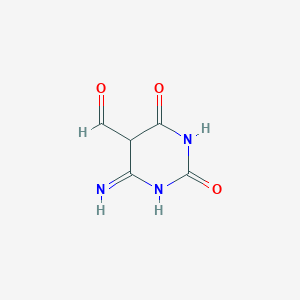
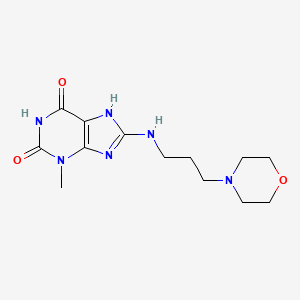
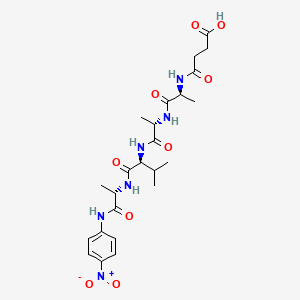
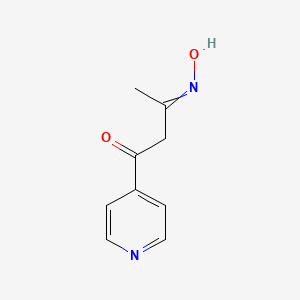
![methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)
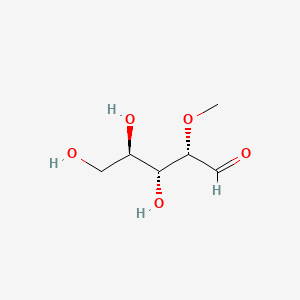
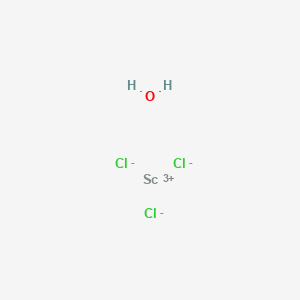
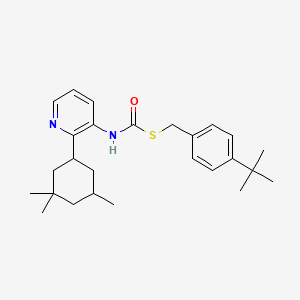
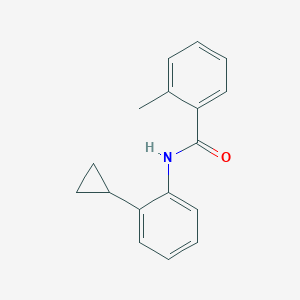
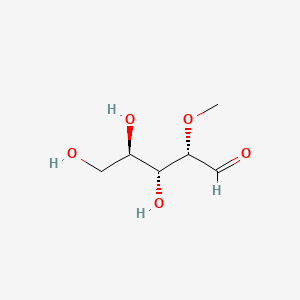
![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
